molecular formula C5H11ClN2O B2871859 N-Methylazetidine-2-carboxamide;hydrochloride CAS No. 1696683-26-7

N-Methylazetidine-2-carboxamide;hydrochloride

Cat. No. B2871859
CAS RN: 1696683-26-7
M. Wt: 150.61
InChI Key: IUSAXBWCWSNQIX-UHFFFAOYSA-N
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Description

“N-Methylazetidine-2-carboxamide;hydrochloride” is a chemical compound with the CAS Number: 1696683-26-7 . It has a molecular weight of 150.61 and its IUPAC name is N-methylazetidine-2-carboxamide hydrochloride .


Molecular Structure Analysis

The InChI code for “N-Methylazetidine-2-carboxamide;hydrochloride” is 1S/C5H10N2O.ClH/c1-6-5(8)4-2-3-7-4;/h4,7H,2-3H2,1H3,(H,6,8);1H . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “N-Methylazetidine-2-carboxamide;hydrochloride” are not available, azetidines in general have shown unique reactivity due to their considerable ring strain .


Physical And Chemical Properties Analysis

“N-Methylazetidine-2-carboxamide;hydrochloride” is a solid compound .

Scientific Research Applications

Antibacterial and Antimicrobial Coatings

N-Methylazetidine-2-carboxamide;hydrochloride: is utilized in the development of antibacterial and antimicrobial coatings. These coatings are essential for preventing the spread of bacteria and microbes, especially in healthcare settings. The compound’s structure allows it to be incorporated into polymers that can be applied as coatings on various surfaces, providing long-lasting protection against microbial growth .

CO2 Adsorption

The compound’s ability to form polymers makes it suitable for creating materials that can adsorb carbon dioxide. This application is particularly relevant in the context of climate change, as these materials can potentially be used to capture CO2 from industrial emissions and help reduce the overall carbon footprint .

Chelation Therapy

Chelation therapy involves the use of agents to remove heavy metals from the bodyN-Methylazetidine-2-carboxamide;hydrochloride has properties that make it a candidate for developing new chelating agents that can bind to metals more effectively, which could be used to treat heavy metal poisoning .

Materials Templating

Materials templating is a process where a compound is used as a template to create materials with specific nanostructuresN-Methylazetidine-2-carboxamide;hydrochloride can be used in this capacity to produce materials with unique properties for various industrial applications .

Non-Viral Gene Transfection

In gene therapy, transferring genetic material into cells is crucial. N-Methylazetidine-2-carboxamide;hydrochloride can be used to create non-viral vectors for gene transfection. These vectors are less immunogenic and can be a safer alternative to viral vectors commonly used in gene therapy .

Polymer Synthesis

This compound plays a significant role in the synthesis of polymers. Due to its ring-strained nitrogen-containing structure, it can be used to create polymers with unique properties that have applications in various fields, including biomedicine and electronics .

Synthesis of Heterocyclic Compounds

Heterocyclic compounds have a wide range of applications in medicinal chemistryN-Methylazetidine-2-carboxamide;hydrochloride is involved in the synthesis of these compounds, which are used in the creation of pharmaceuticals and other health-related products .

Flavoring Food Products

Although not a direct application, sulfur-containing heterocyclic compounds, which are structurally related to N-Methylazetidine-2-carboxamide;hydrochloride , are used to flavor food products. This indicates the potential for the compound to be used in the food industry for flavor enhancement .

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “N-Methylazetidine-2-carboxamide;hydrochloride” can be found online . It’s important to refer to this document for detailed safety and hazard information.

Future Directions

While specific future directions for “N-Methylazetidine-2-carboxamide;hydrochloride” are not available, azetidines have seen recent advances in their synthesis and reactivity, and their use in drug discovery, polymer synthesis, and as chiral templates has been discussed .

properties

IUPAC Name

N-methylazetidine-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c1-6-5(8)4-2-3-7-4;/h4,7H,2-3H2,1H3,(H,6,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSAXBWCWSNQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1696683-26-7
Record name N-methylazetidine-2-carboxamide hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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